molecular formula C19H16O3 B15161113 Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- CAS No. 833485-03-3

Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-

Cat. No.: B15161113
CAS No.: 833485-03-3
M. Wt: 292.3 g/mol
InChI Key: CDMRWJDPUZNSQA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- is an organic compound with a complex structure that includes a benzoic acid moiety and a naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- typically involves the reaction of 2-methyl-1-naphthol with a benzoic acid derivative under specific conditions. One common method is the esterification reaction, where 2-methyl-1-naphthol is reacted with benzoic acid in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro derivatives.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s structure allows it to bind to enzymes and disrupt their normal function, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]- is unique due to the presence of both a benzoic acid moiety and a naphthalene derivative in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

833485-03-3

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

4-[(2-methylnaphthalen-1-yl)oxymethyl]benzoic acid

InChI

InChI=1S/C19H16O3/c1-13-6-9-15-4-2-3-5-17(15)18(13)22-12-14-7-10-16(11-8-14)19(20)21/h2-11H,12H2,1H3,(H,20,21)

InChI Key

CDMRWJDPUZNSQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)OCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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